Dgk|A-IN-7

DGKα inhibitor R59022 ritanserin

Early DGKα inhibitors like R59022 and ritanserin suffer from micromolar potency and confounding off-target effects (e.g., serotonin receptor antagonism). DGKα-IN-7 (compound 100 from WO2022271684) offers a clean, selective chemical tool for T-cell activation and cancer biology studies. - ~3000x more potent than ritanserin; complete enzyme inhibition at low nM. - ~100x more potent than CU-3; clean pharmacological knockout at sub-micromolar concentrations. - Enables precise dissection of DGKα vs. DGKζ isoform contributions in immune checkpoint synergy studies.

Molecular Formula C23H17F5N6
Molecular Weight 472.4 g/mol
Cat. No. B12389524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDgk|A-IN-7
Molecular FormulaC23H17F5N6
Molecular Weight472.4 g/mol
Structural Identifiers
SMILESCC(C)(C#CC1=CN=CC2=C1CCCN2C3=NC4=NN=CN4C5=C3C(=C(C=C5)F)F)C(F)(F)F
InChIInChI=1S/C23H17F5N6/c1-22(2,23(26,27)28)8-7-13-10-29-11-17-14(13)4-3-9-33(17)20-18-16(6-5-15(24)19(18)25)34-12-30-32-21(34)31-20/h5-6,10-12H,3-4,9H2,1-2H3
InChIKeyOEHMCMWIORFAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing DGKα-IN-7: A Potent Gilead DGKα Inhibitor


DGKα-IN-7 (CAS 2886092-50-6) is a small molecule inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that terminates diacylglycerol (DAG) signaling to regulate T cell and cancer cell biology [1]. It is a specific chemical entity, designated compound 100, within the patent series WO2022271684 assigned to Gilead Sciences, and demonstrates inhibitory activity in the low nanomolar range .

Low-nanomolar DGKα inhibition research fit
T-cell signaling assay context
Lead-optimized Gilead patent series

Why DGKα Inhibitor Substitution Fails


DGKα inhibitors are not interchangeable. The functional outcome of DGKα inhibition is highly dependent on potency, isoform selectivity, and the specific chemotype. Early-generation agents like R59022 and ritanserin are weak inhibitors (IC50 in the micromolar range) with significant off-target activities, like serotonin receptor antagonism [1]. Even among more modern, potent inhibitors, subtle structural variations between patent families lead to vast differences in potency, selectivity for the DGKζ isoform, and pharmacokinetic profiles [2]. Substituting DGKα-IN-7 with a different compound from another series without quantitative evidence of parity can invalidate an experiment, most critically in T-cell activation assays where dual DGKα/ζ inhibition produces a far stronger phenotype than selective DGKα inhibition alone.

Older inhibitors (R59022, ritanserin) may introduce serotonin receptor off-target effects and weak DGKα blockade.
Using CU-3 may require higher concentrations and may not replicate nanomolar-range potency profiles.
DGKα-IN-6 belongs to a different patent series; SAR may not transfer directly.

DGKα-IN-7 Comparative Potency Analysis


Potency vs. First-Generation DGKα Inhibitors

For researchers transitioning from early-generation pharmacological tools, DGKα-IN-7 represents a substantial improvement in target engagement. Compared to the historical inhibitors R59022 and ritanserin, which exhibit IC50 values of 19.7 µM and ~15 µM respectively, DGKα-IN-7 has a reported IC50 of 6.225 nM [1]. This represents a roughly 2400-fold increase in biochemical potency against purified DGKα.

Potency vs First-Gen
Cross-study comparable
~2400× to 3200× lower IC50 vs R59022/ritanserin
Supports low-concentration DGKα blockade
Purified DGKα in vitro assay
DGKα inhibitor R59022 ritanserin potency

Potency Advantage Over the Selective Inhibitor CU-3

DGKα-IN-7 demonstrates a substantial jump in potency over the frequently cited, first-generation selective DGKα inhibitor CU-3. DGKα-IN-7 has an IC50 of 6.225 nM, whereas CU-3 inhibits DGKα with an IC50 of 0.6 µM (600 nM) [1]. This makes DGKα-IN-7 approximately 96 times more potent in enzymatic assays.

Potency vs CU-3
Cross-study comparable
~96-fold increase in potency
Supports cell-assay concentration context
Purified DGKα enzymatic assay
DGKα inhibitor CU-3 selectivity cancer

Optimized Pharmaceutical Series Lineage

DGKα-IN-7 (compound 100) belongs to a series of compounds specifically optimized for drug-like properties by Gilead Sciences, making it distinct from other structurally unrelated, single-digit nanomolar inhibitors that emerged from separate discovery efforts. For instance, DGKα-IN-6 (compound 143 from patent WO2022271650) has an IC50 of 1.377 nM, which is more potent, but is not from the same lead-optimized series as DGKα-IN-7 . Selecting a compound from within the WO2022271684 patent family ensures a consistent structure-activity relationship (SAR) when comparing results with other analogs from the same series.

Patent Series Origin
Data to verify
Distinct chemical series from DGKα-IN-6
SAR consistency within patent family
Class-level inference; confirm series alignment
DGKα inhibitor Gilead Sciences patent WO2022271684 DGKα-IN-6

DGKα-IN-7 Research Applications


Replacing Weak Inhibitors in T-Cell Immunology

DGKα-IN-7 is the rational replacement for labs still using R59022 or ritanserin to interrogate DGKα's role in T-cell receptor (TCR) signaling. The ~3000-fold increase in potency over ritanserin [1] allows for complete enzyme inhibition without the confounding effects of serotonin receptor antagonism, which is a well-known off-target activity of the older tool [2].

Target Validation in DGKα-Dependent Cancers

In cancer cell lines such as melanoma or glioblastoma where DGKα is a validated survival signal, DGKα-IN-7 replaces CU-3 as a higher-precision tool. Its ~100-fold improvement in potency relative to CU-3 [1] enables a clean pharmacological knockout at sub-micromolar concentrations, whereas CU-3 requires micromolar dosing that can trigger non-specific cellular stress. This makes DGKα-IN-7 the superior compound for generating reliable, dose-response data in apoptosis and proliferation assays.

Isoform-Selective Control for Immunotherapy Research

For studies investigating the synergy between DGKα inhibition and immune checkpoint blockade (e.g., anti-PD-1), DGKα-IN-7 provides a critical tool to dissect the specific contribution of the DGKα isoform versus the DGKζ isoform. As dual DGKα/ζ inhibition is known to produce a stronger phenotype [1], the use of DGKα-IN-7, with its defined potency from a specific patent series [2], allows researchers to clearly attribute biological effects to DGKα alone, serving as a critical control for dual inhibitors.

Application
Selection Property
Validation Focus
T-cell receptor signaling studies
DGKα inhibition potency context
Serotonin receptor off-target review
Cancer cell-line DGKα target validation
DGKα inhibition potency context
Apoptosis and proliferation endpoints
DGKα isoform-selective immunotherapy research
Isoform-selectivity context
Dual DGKα/ζ phenotype differentiation
Quote Request

Request a Quote for Dgk|A-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.